molecular formula C7H12N2S B11766874 4-(Thiazol-2-yl)butan-2-amine

4-(Thiazol-2-yl)butan-2-amine

Cat. No.: B11766874
M. Wt: 156.25 g/mol
InChI Key: HTCZKCNHMRQONZ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-2-yl)butan-2-amine is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives have gained significant attention due to their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-thiazol-2-yl)butan-2-amine typically involves the reaction of a thiazole derivative with a butan-2-amine precursor. One common method includes the condensation of 2-aminothiazole with a butanone derivative under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-(1,3-thiazol-2-yl)butan-2-amine may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-2-yl)butan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(1,3-thiazol-2-yl)butan-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Tiazofurin: An anticancer drug.

Uniqueness

4-(1,3-Thiazol-2-yl)butan-2-amine stands out due to its unique combination of the thiazole ring and butan-2-amine moiety, which imparts distinct chemical and biological properties.

Biological Activity

4-(Thiazol-2-yl)butan-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazoles are known for their roles in pharmacology, exhibiting various therapeutic potentials, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This article focuses on the biological activity of this compound, highlighting its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

C7H10N2S\text{C}_7\text{H}_{10}\text{N}_2\text{S}

This compound features a thiazole ring, which contributes to its biological activity through interactions with various molecular targets.

The biological effects of this compound are primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to inhibit certain bacterial enzymes, leading to antimicrobial effects. Additionally, the compound may modulate neurotransmitter levels, contributing to its potential anticonvulsant properties.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : A study reported that this compound exhibited potent activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). The compound's bactericidal activity was comparable to established antibiotics like vancomycin .
Microorganism Minimum Inhibitory Concentration (MIC) Comparison
MRSA8 µg/mLComparable to vancomycin
Escherichia coli16 µg/mLHigher than standard antibiotics
Candida albicans32 µg/mLEffective against resistant strains

Anticonvulsant Activity

This compound has also been evaluated for its anticonvulsant properties. In animal models, it demonstrated significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic applications for epilepsy .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of several thiazole derivatives, including this compound. Results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a notable effect against multidrug-resistant strains .
  • Evaluation of Anticonvulsant Properties : In a controlled trial involving rodent models, this compound was administered at varying doses. The results showed a dose-dependent reduction in seizure frequency and duration, suggesting its potential as an alternative treatment for seizure disorders .

Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

Study Findings
Antimicrobial ActivityEffective against MRSA and E. coli; MIC values comparable to vancomycin
Anticonvulsant ActivitySignificant reduction in seizure activity in PTZ-induced seizures in rodent models
Mechanism ExplorationInhibition of bacterial enzymes leading to bactericidal effects

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

4-(1,3-thiazol-2-yl)butan-2-amine

InChI

InChI=1S/C7H12N2S/c1-6(8)2-3-7-9-4-5-10-7/h4-6H,2-3,8H2,1H3

InChI Key

HTCZKCNHMRQONZ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=NC=CS1)N

Origin of Product

United States

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